

Spectroscopic analysis (NMR, IR, MS) for Z-D-Phenylalaninol characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Z-D-Phenylalaninol**

Cat. No.: **B057623**

[Get Quote](#)

Spectroscopic Characterization of Z-D-Phenylalaninol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **Z-D-Phenylalaninol**, a crucial building block in synthetic organic chemistry and pharmaceutical development. By presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the characterization and quality control of **Z-D-Phenylalaninol** and its related stereoisomers.

Comparative Spectroscopic Analysis

To facilitate clear and objective comparison, the following tables summarize the key spectroscopic data for **Z-D-Phenylalaninol** and its relevant counterparts: Z-L-Phenylalaninol (the L-enantiomer) and the unprotected D-Phenylalaninol. This allows for the ready identification of characteristic signals and differentiation between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	Z-D-Phenylalaninol (Expected)	Z-L-Phenylalaninol	D-Phenylalaninol
Aromatic-H	~7.2-7.4 (m)	7.37-7.20 (m)	7.32-7.18 (m)
-CH ₂ - (benzyl)	~2.8-3.0 (m)	2.89 (d)	2.78 (dd), 2.58 (dd)
-CH- (chiral center)	~3.9-4.1 (m)	3.98 (m)	~3.2 (m)
-CH ₂ - (alcohol)	~3.5-3.7 (m)	3.65 (d)	3.62 (dd), 3.40 (dd)
-NH- (amide)	~5.0-5.2 (d)	5.15 (d)	-
-OH (alcohol)	Variable	2.02 (t)	Variable (broad s)
-CH ₂ - (Cbz)	~5.1 (s)	5.09 (s)	-
Aromatic-H (Cbz)	~7.3 (m)	7.37-7.20 (m)	-

Note: Expected values for **Z-D-Phenylalaninol** are based on typical chemical shifts for similar N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	Z-D-Phenylalaninol (Expected)	Z-L-Phenylalaninol	D-Phenylalaninol
Aromatic C-ipso (benzyl)	~138	138.2	~139
Aromatic C (benzyl)	~129, ~128, ~126	129.4, 128.6, 126.5	129.3, 128.5, 126.3
-CH ₂ - (benzyl)	~40	39.9	~40
-CH- (chiral center)	~57	56.9	~56
-CH ₂ - (alcohol)	~65	65.1	~66
C=O (carbamate)	~157	156.8	-
-CH ₂ - (Cbz)	~67	66.8	-
Aromatic C-ipso (Cbz)	~137	136.9	-
Aromatic C (Cbz)	~128	128.5, 128.0, 127.8	-

Note: Expected values for **Z-D-Phenylalaninol** are based on typical chemical shifts for similar N-protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm^{-1})

Functional Group	Z-D-Phenylalaninol (Expected)	Z-L-Phenylalaninol	D-Phenylalaninol
O-H Stretch (alcohol)	~3300-3500 (broad)	~3325 (broad)	~3360 (broad)
N-H Stretch (amide/amine)	~3300-3400	~3340	~3300 (broad)
C-H Stretch (aromatic)	~3000-3100	~3060, 3030	~3060, 3020
C-H Stretch (aliphatic)	~2850-3000	~2930	~2920, 2850
C=O Stretch (carbamate)	~1680-1700	~1690	-
C=C Stretch (aromatic)	~1450-1600	~1495, 1450	~1495, 1450
C-O Stretch (alcohol)	~1000-1100	~1050	~1030

Note: Expected values for **Z-D-Phenylalaninol** are based on typical IR absorptions for N-Cbz protected amino alcohols. Experimental data for Z-L-Phenylalaninol and D-Phenylalaninol are provided for comparison.

Table 4: Mass Spectrometry Data (m/z values)

Compound	Molecular Ion [M] ⁺	[M+H] ⁺	Key Fragment Ions
Z-D-Phenylalaninol	285.14	286.15	194 ([M-CH ₂ Ph] ⁺), 152 ([M-Cbz] ⁺), 108, 91 (tropylium ion)
Z-L-Phenylalaninol	285.14	286.15	194, 152, 108, 91
D-Phenylalaninol	151.10	152.11	133 ([M-H ₂ O] ⁺), 122 ([M-CH ₂ OH] ⁺), 91 (tropylium ion)

Note: The fragmentation pattern for **Z-D-Phenylalaninol** is expected to be identical to its L-enantiomer, Z-L-Phenylalaninol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

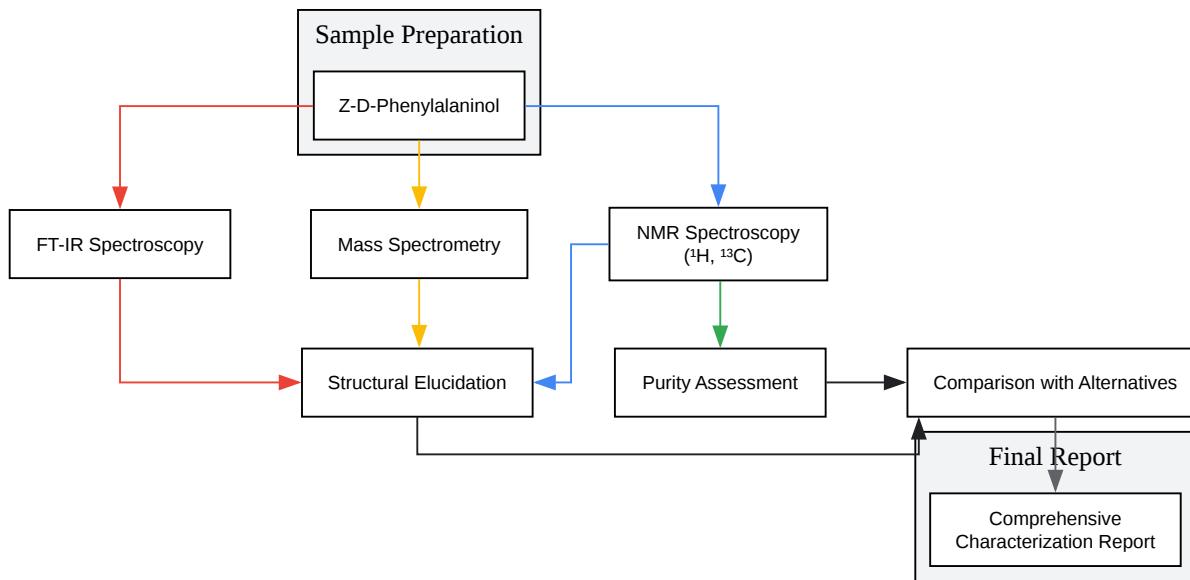
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- **Sample Preparation (KBr Pellet):** Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the FT-IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like amino acid derivatives and typically produces protonated molecules $[M+H]^+$.
- Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound.
- Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the molecular ion (or a protonated/adduct ion) and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

Workflow for Spectroscopic Analysis of Z-D-Phenylalaninol

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Z-D-Phenylalaninol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **Z-D-Phenylalaninol**.

- To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, MS) for Z-D-Phenylalaninol characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057623#spectroscopic-analysis-nmr-ir-ms-for-z-d-phenylalaninol-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com